2,4-Dibromoquinoline
Overview
Description
2,4-Dibromoquinoline is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and industrial chemistry . The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the quinoline ring, which significantly influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
2,4-Dibromoquinoline is a potent antifungal and anticancer agent . It primarily targets the homeostasis of metal ions . In the context of cancer, it has shown antiproliferative activity against various cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) .
Biochemical Pathways
For instance, it can lead to DNA fragmentation, which is a key step in the process of programmed cell death or apoptosis .
Pharmacokinetics
Its broad-spectrum antifungal activity suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. This is achieved through the induction of apoptosis, as evidenced by DNA fragmentation . In the context of cancer, this can lead to the death of cancer cells and the reduction of tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of similar compounds .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2,4-Dibromoquinoline can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, quinoline can be treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions . Another method involves the use of transition metal-catalyzed reactions, which offer high selectivity and yield . Industrial production methods often employ these catalytic processes due to their efficiency and scalability .
Chemical Reactions Analysis
2,4-Dibromoquinoline undergoes several types of chemical reactions, including substitution, oxidation, and reduction. One notable reaction is its interaction with hydrogen chloride, which leads to the formation of 4-chloro-2-hydroxyquinoline . Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Dibromoquinoline has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects . Additionally, it is used in industrial applications, such as the production of dyes and pigments .
Comparison with Similar Compounds
2,4-Dibromoquinoline can be compared with other halogenated quinoline derivatives, such as 5-bromoquinoline and 7-bromoisoquinoline . These compounds share similar structural features but differ in the position and number of halogen atoms, which influence their chemical properties and reactivity . The unique positioning of the bromine atoms in this compound makes it particularly useful for certain applications, such as the synthesis of specific pharmaceutical compounds .
Properties
IUPAC Name |
2,4-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRONKIISXPXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356453 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20151-40-0 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-dibromoquinoline in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted quinoline derivatives. Its reactivity stems from the two bromine atoms, which can be selectively replaced in various coupling reactions. For instance, it's utilized in palladium-catalyzed carbon-carbon bond formation reactions with terminal acetylenes, leading to the synthesis of alkynylquinolines. [, ]
Q2: How is the structure of products derived from this compound confirmed?
A3: Various spectroscopic techniques are employed to confirm the structure of products derived from this compound. For instance, Nuclear Overhauser Effect (nOe) experiments on methoxy derivatives, synthesized via nucleophilic substitution of the bromine atom, have been used to confirm the position of alkyne substituents in 4-alkynyl-2-bromoquinolines. [] Additionally, 1H and 13C NMR spectroscopy, coupled with analysis of JCH coupling constants, provides valuable insights into the substitution patterns and structural features of synthesized compounds. []
Q3: Beyond Sonogashira couplings, are there other notable reactions this compound undergoes?
A4: Yes, this compound reacts with hydrogen chloride, a seemingly simple reaction that has been the subject of investigation. [, ] While the specific details of these studies aren't elaborated upon in the provided abstracts, they highlight the ongoing interest in understanding the reactivity of this compound in various chemical transformations.
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